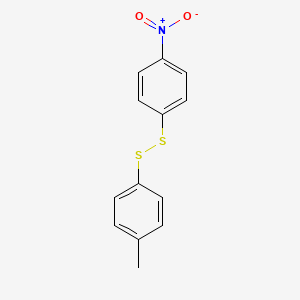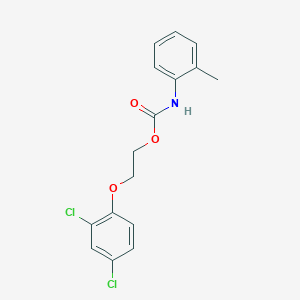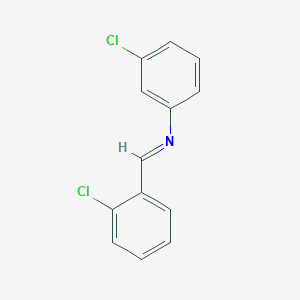
4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxy group, a phenylbutyl side chain, and two carbonyl groups. Naphthoquinones are known for their diverse biological activities and are used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by hydroxylation and subsequent alkylation with a phenylbutyl group. The reaction conditions often require the use of Lewis acids such as aluminum chloride as catalysts and organic solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization and chromatography are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The phenylbutyl side chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-oxo-3-(2-phenylbutyl)naphthalene-1,2-dione.
Reduction: Formation of 4-hydroxy-3-(2-phenylbutyl)naphthalene-1,2-diol.
Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include cellular enzymes and DNA, which are affected by the oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and similar biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Found in walnut trees and exhibits antimicrobial properties.
Uniqueness
4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylbutyl side chain enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to simpler naphthoquinones.
Propriétés
Numéro CAS |
199929-82-3 |
|---|---|
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H18O3/c1-2-13(14-8-4-3-5-9-14)12-17-18(21)15-10-6-7-11-16(15)19(22)20(17)23/h3-11,13,21H,2,12H2,1H3 |
Clé InChI |
ARSROHSLBSKZFZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)








![8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene](/img/structure/B11947782.png)




